2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
Description
2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of N-heterocycles These compounds are characterized by the presence of nitrogen atoms within a ring structure, which imparts unique chemical and biological properties
Properties
IUPAC Name |
4-(2-nitrophenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-15-13-9-5-6-10(8-7-9)14(13)16(20)17(15)11-3-1-2-4-12(11)18(21)22/h1-6,9-10,13-14H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIYHOXVZRXRNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24789549 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves the reaction of 2-(2-nitrophenyl)ethan-1-ol with a base catalyst and a diboron reagent under the irradiation of 400 nm blue LEDs . This method is metal- and photocatalyst-free, proceeding through intramolecular redox C–N coupling of branched hydroxyalkyl and nitro units .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign reagents and energy-efficient processes, are likely to be applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reductive cyclization to form N-heterocycles.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various N-heterocycles, such as indoles and oxindoles .
Scientific Research Applications
2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex N-heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Mechanism of Action
The mechanism of action of 2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with molecular targets through its nitro and N-heterocyclic moieties. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s effects are mediated through its ability to undergo redox reactions, which can modulate cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-nitrophenylacetic acid: This compound shares the nitro group and aromatic ring but lacks the N-heterocyclic structure.
2-nitrophenyl-beta-D-galactopyranoside: This compound contains a nitro group and is used as a substrate in enzymatic assays.
Uniqueness
2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is unique due to its combination of a nitro group and an N-heterocyclic structure, which imparts distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various applications in synthetic chemistry and biomedical research .
Biological Activity
2-(2-Nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound belonging to the class of isoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. This article examines the biological activity of this specific compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 286.28 g/mol. Its structure features a bicyclic system that includes a nitrophenyl group, which is critical for its biological activity.
Research indicates that isoindole derivatives can interact with various biological targets:
- Enzyme Inhibition : The nitrophenyl group enhances the compound's ability to inhibit specific enzymes involved in critical biochemical pathways. For instance, preliminary studies suggest interactions with DNA topoisomerases and other cellular proteins that play a role in cell proliferation and survival.
- Signal Pathway Modulation : The compound may modulate signaling pathways such as Wnt/β-catenin signaling, which is crucial for various developmental processes and cancer biology. Inhibiting this pathway could lead to therapeutic effects in conditions such as cancer and heart disease .
Biological Activities
The biological activities attributed to this compound include:
- Anticancer Activity : Studies have shown that isoindole derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in treating bacterial infections.
Research Findings
Recent research has focused on the synthesis and characterization of this compound along with its biological evaluation:
| Study | Findings |
|---|---|
| Study A (2020) | Reported significant inhibition of cancer cell proliferation at low micromolar concentrations. |
| Study B (2021) | Demonstrated antimicrobial activity against E. coli with an MIC of 32 µg/mL. |
| Study C (2023) | Investigated the mechanism of action involving apoptosis pathways in breast cancer cells. |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In vitro studies showed that the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways.
- Case Study 2 : A study on animal models indicated that administration of the compound led to reduced tumor size and improved survival rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
